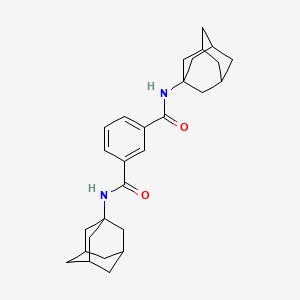

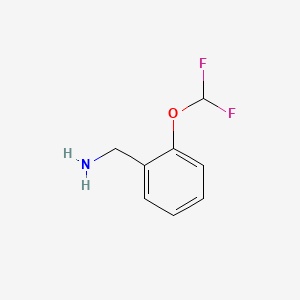

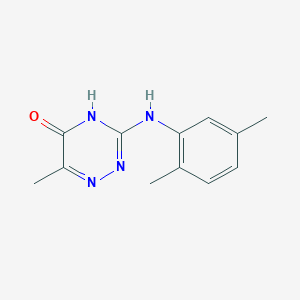

![molecular formula C16H15N3O3S2 B2406503 N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941924-51-2](/img/structure/B2406503.png)

N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological and medicinal activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Corrosion Inhibition

N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide derivatives have been studied for their corrosion inhibiting properties. A research conducted on benzothiazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide, demonstrated their effectiveness in preventing steel corrosion in acidic environments. These inhibitors work by adsorbing onto the steel surface through both physical and chemical interactions, offering a significant protective layer against corrosion. The study used techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to measure inhibition efficiency, with results indicating superior performance compared to previously known inhibitors from the benzothiazole family (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Compounds related to N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide have shown promise in antimicrobial and anticancer applications. Research on a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against a variety of human cancer cell lines. These compounds were synthesized under microwave irradiation and evaluated using the MTT assay method, with several showing promising GI50 values comparable to standard drugs (Tiwari et al., 2017). Additionally, another study focused on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, discovering novel antibacterial agents with significant efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated antibacterial activity at concentrations that were non-cytotoxic to mammalian cells, indicating their potential as therapeutic agents (Palkar et al., 2017).

Synthesis and Material Applications

The synthesis of N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide and its derivatives involves green chemistry principles, with reactions conducted in water yielding nearly quantitative results. Such methods emphasize the importance of sustainable and environmentally friendly chemical processes in creating these compounds. The synthesized benzamides, through innovative reactions, contribute to the development of new materials and chemical entities with potential applications in various fields (Horishny & Matiychuk, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)13-6-3-11(4-7-13)16(20)18-12-5-8-14-15(9-12)23-10-17-14/h3-10H,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYAULKXPGTTHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

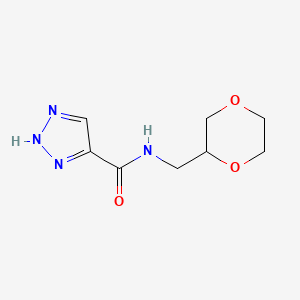

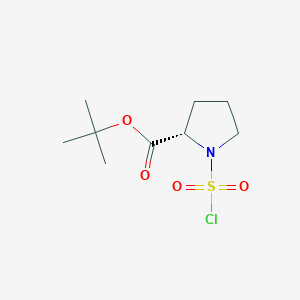

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

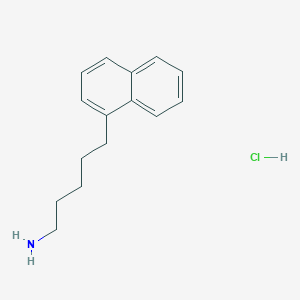

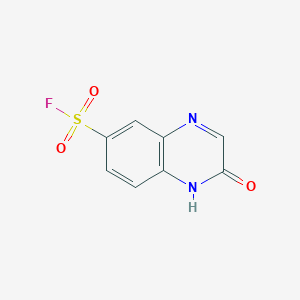

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)

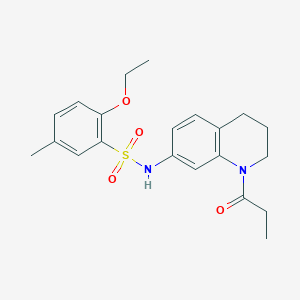

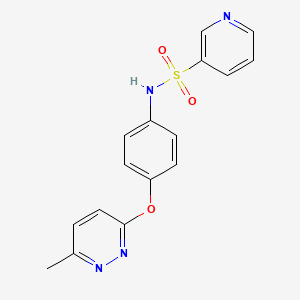

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)